

An In-Depth Technical Guide to the Physical Properties of 3-Cyclohexanecarbonylpyridine

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Compound of Interest

Compound Name: 3-cyclohexanecarbonylpyridine

CAS No.: 60148-00-7

Cat. No.: B1355207

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of **3-cyclohexanecarbonylpyridine**. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document synthesizes available data on its molecular structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for the validation of these properties, ensuring reproducibility and reliability in research and development settings. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound for novel applications.

Introduction

3-Cyclohexanecarbonylpyridine is a chemical compound featuring a pyridine ring substituted with a cyclohexanecarbonyl group at the 3-position. The unique combination of a hydrophilic,

aromatic pyridine moiety and a lipophilic, aliphatic cyclohexyl group imparts a distinct set of physical properties that are of significant interest in the field of drug development and materials science. The pyridine ring, a common scaffold in pharmaceuticals, offers sites for hydrogen bonding and potential metabolic activity, while the cyclohexylcarbonyl group can influence the molecule's solubility, crystal packing, and interaction with biological targets.

A comprehensive characterization of the physical properties of **3-cyclohexanecarbonylpyridine** is essential for predicting its behavior in various environments, from biological systems to formulation matrices. This guide aims to provide an in-depth overview of these properties, supported by experimental data and established analytical methodologies.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical properties is its molecular identity.

Property	Value	Source
Chemical Name	3-Cyclohexanecarbonylpyridine	N/A
Molecular Formula	C ₁₂ H ₁₅ NO	N/A
Molecular Weight	189.25 g/mol	N/A
CAS Number	5937-06-4	N/A

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior and applicability, particularly in a pharmaceutical context.

General Properties

Property	Value	Source
Appearance	Solid	N/A
Melting Point	165-166 °C	[1]
Boiling Point	Not available	N/A

The relatively high melting point suggests a stable crystalline lattice structure. The lack of boiling point data is common for compounds of this molecular weight, as they may decompose at elevated temperatures before boiling.

Solubility Profile

Solubility is a key parameter influencing a drug candidate's absorption and distribution. While specific quantitative solubility data for **3-cyclohexanecarbonylpyridine** is not readily available in the public domain, a qualitative assessment can be inferred from its structure. The pyridine nitrogen is basic and can be protonated at low pH, which would increase aqueous solubility. Conversely, the cyclohexyl and carbonyl groups contribute to its lipophilicity, suggesting solubility in organic solvents. Pyridine itself is soluble in water and many organic solvents.[2]

Stability

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. Pyridine derivatives are generally stable.[3][4] The aromaticity of the pyridine ring contributes to its overall stability.[5] However, like many organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and intense UV light.

Spectroscopic and Analytical Profile

Spectroscopic data is fundamental for the structural elucidation and confirmation of a compound's identity. While a specific, comprehensive public database of spectra for **3-cyclohexanecarbonylpyridine** is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the cyclohexyl group will appear in the upfield region (δ 1.0-3.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (δ 190-200 ppm), the aromatic carbons of the pyridine ring (δ 120-150 ppm), and the aliphatic carbons of the cyclohexyl group (δ 20-50 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm^{-1} . Other significant peaks will include C-H stretching vibrations from the cyclohexyl group (around 2850-2950 cm^{-1}) and C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm^{-1}). [8][9]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.[10] For **3-cyclohexanecarbonylpyridine**, the molecular ion peak (M^+) would be expected at m/z 189.25.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of **3-cyclohexanecarbonylpyridine**. [11][12] Given its melting point, HPLC would likely be the more suitable method to avoid thermal degradation that might occur during GC analysis.[2]

Experimental Protocols for Characterization

To ensure the reliability of physical property data, standardized experimental protocols must be followed.

Melting Point Determination

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

- Methodology:
 - A small, finely powdered sample is packed into a capillary tube.
 - The capillary tube is placed in a calibrated melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C/min).
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

- Objective: To determine the solubility of the compound in various solvents.
- Methodology (Thermodynamic Solubility):
 - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
 - The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
 - The suspension is filtered or centrifuged to remove undissolved solid.
 - The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

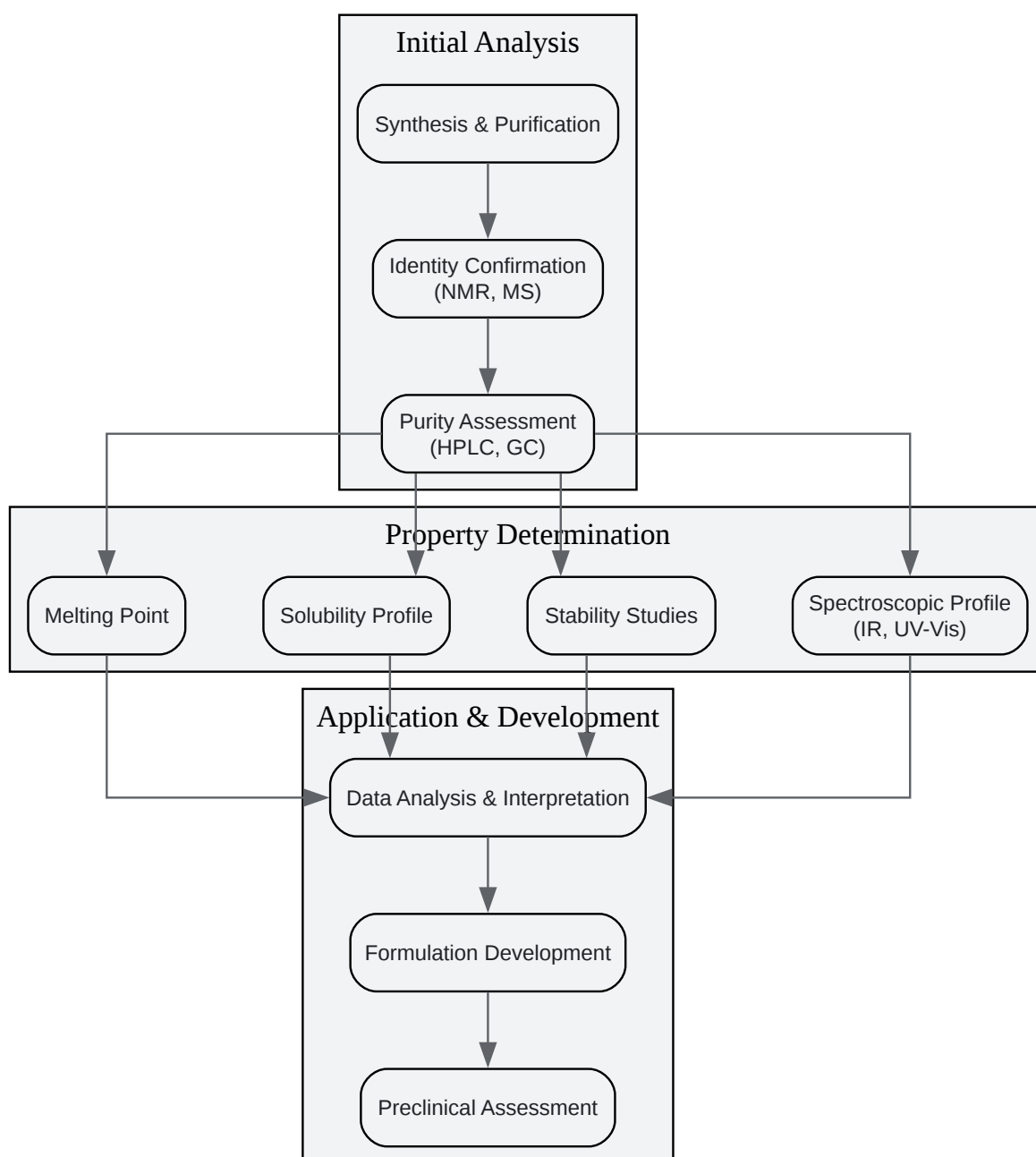
Spectroscopic Analysis

- Objective: To obtain NMR, IR, and MS spectra for structural confirmation.
- Methodology:
 - NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.[\[13\]](#)
 - IR: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

- MS: The sample is introduced into a mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) to obtain its mass spectrum.

Visualization of Key Workflows

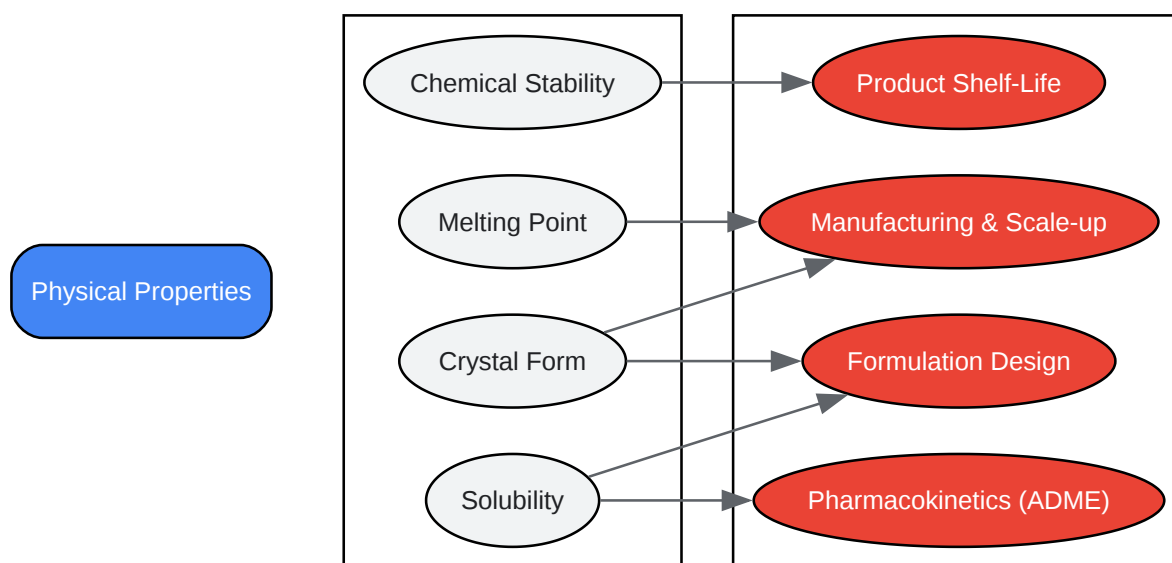
Physicochemical Characterization Workflow



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Caption: A typical workflow for the physicochemical characterization of a novel compound.

Impact of Physical Properties on Drug Development



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Caption: The relationship between key physical properties and stages of drug development.

Implications for Research and Drug Development

The physical properties of **3-cyclohexanecarbonylpyridine** have direct implications for its potential applications:

- **Drug Discovery:** The balance of hydrophilic and lipophilic character suggests that this molecule could be a promising scaffold for developing orally bioavailable drugs. Its solubility and stability will be critical factors in its formulation and delivery.
- **Materials Science:** The rigid pyridine ring combined with the flexible cyclohexyl group may lead to interesting crystal packing and polymorphic forms, which could be exploited in the design of new materials.

Safety and Handling

While specific toxicity data for **3-cyclohexanecarbonylpyridine** is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Pyridine-containing compounds can be irritating, and some may have toxic properties.[2][14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Work should be conducted in a well-ventilated area or a fume hood.

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